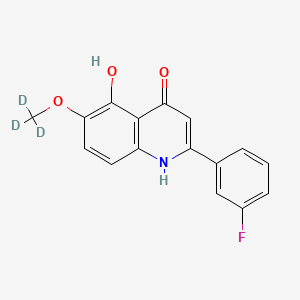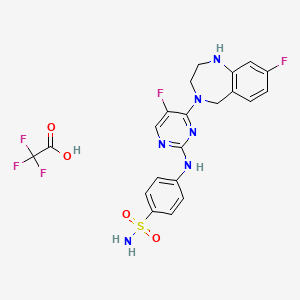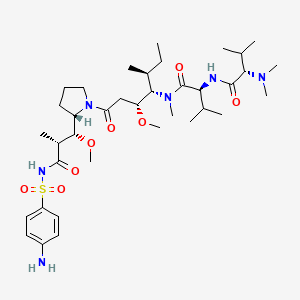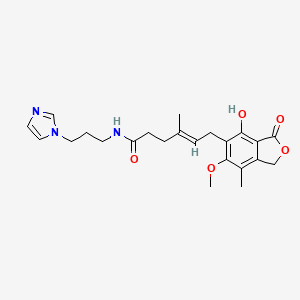
Anti-Trypanosoma cruzi agent-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-Trypanosoma cruzi agent-1 is a compound specifically designed to combat the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people and posing a risk to many more . The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,3-difluorobenzene as a starting material, followed by various functional group modifications . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Anti-Trypanosoma cruzi agent-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Anti-Trypanosoma cruzi agent-1 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of anti-parasitic agents.
Biology: It serves as a tool to study the biology of and its interactions with host cells.
Medicine: The primary application is in the development of therapeutic agents for treating Chagas disease.
Mecanismo De Acción
The mechanism of action of Anti-Trypanosoma cruzi agent-1 involves targeting specific molecular pathways within the parasite. The compound interferes with the biosynthesis of ergosterol, a crucial component of the parasite’s cell membrane. By inhibiting the enzyme responsible for ergosterol synthesis, the compound disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound generates reactive oxygen species (ROS) within the parasite, causing oxidative stress and further contributing to its anti-parasitic effects .
Comparación Con Compuestos Similares
- Posaconazole
- Benznidazole
- Nifurtimox
- Gold(I) compounds with thiosemicarbazones
- Synthetic nucleoside analogs
Propiedades
Fórmula molecular |
C23H29N3O5 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(3-imidazol-1-ylpropyl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H29N3O5/c1-15(6-8-19(27)25-9-4-11-26-12-10-24-14-26)5-7-17-21(28)20-18(13-31-23(20)29)16(2)22(17)30-3/h5,10,12,14,28H,4,6-9,11,13H2,1-3H3,(H,25,27)/b15-5+ |
Clave InChI |
KDPNXXZFOFDEMO-PJQLUOCWSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCCN3C=CN=C3)O |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCCN3C=CN=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


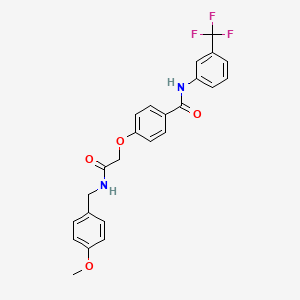
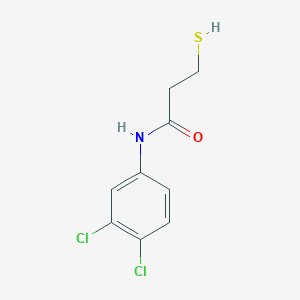
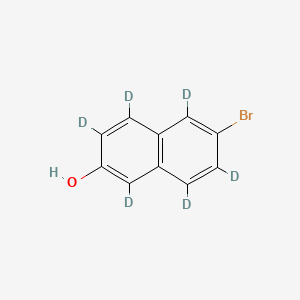
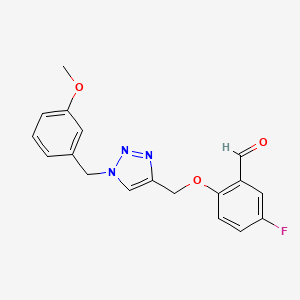
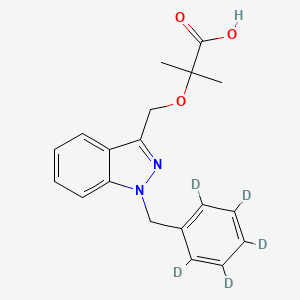
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

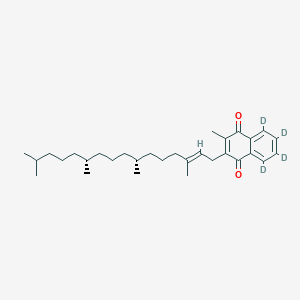
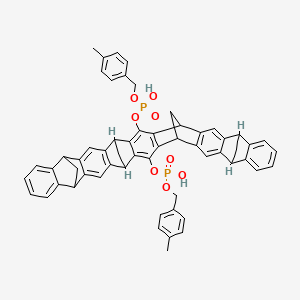
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
